![molecular formula C14H10Br4 B11969084 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene CAS No. 5405-28-7](/img/structure/B11969084.png)
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Br4 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms attached to the benzene ring and an ethyl group
Méthodes De Préparation
The synthesis of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of 1,4-dibromobenzene followed by further bromination to introduce additional bromine atoms at specific positions on the benzene ring and ethyl group. The reaction conditions often involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with brominated aromatic structures.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be compared with other brominated benzene derivatives such as:
1,4-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains both bromine and chlorine atoms, offering different reactivity and applications.
1,2-Dibromo-4-(4-bromophenyl)benzene: Another brominated derivative with a different substitution pattern.
Propriétés
Numéro CAS |
5405-28-7 |
|---|---|
Formule moléculaire |
C14H10Br4 |
Poids moléculaire |
497.8 g/mol |
Nom IUPAC |
1-bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Br4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
Clé InChI |
QDTHKFDPVVIAGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
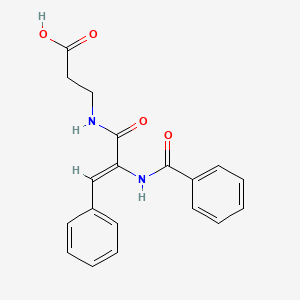
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)
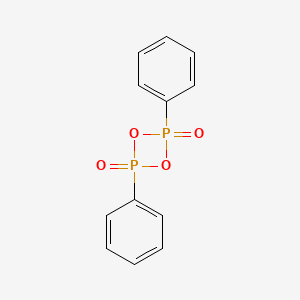
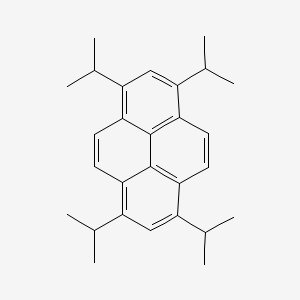
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
![Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969047.png)
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
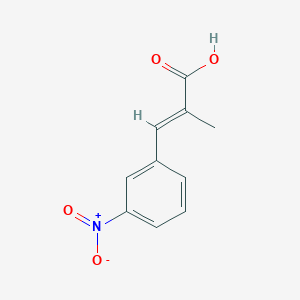
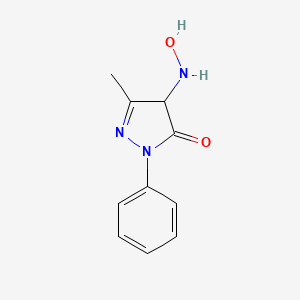
![4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11969069.png)
![isopropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969077.png)

![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
